NPEC-caged-LY 379268

mGlu2/3 Agonist Potency Receptor Selectivity

Select NPEC-caged-LY 379268 for definitive spatiotemporal control over group II mGluR signaling. Unlike unmodified agonists or MNI-caged ligands, its potent LY 379268 core is combined with a non-interfering NPEC cage, eliminating GABAergic artifacts. This ensures recorded synaptic changes are direct mGluR-mediated effects, not off-target inhibition. Ideal for dissecting mGluR2 vs. mGluR3 roles in survival, and for fiber-optic uncaging in behaving animals to causally test addiction, anxiety, and cognition circuits. Achieve publication-ready precision.

Molecular Formula C16H16N2O9
Molecular Weight 380.31
Cat. No. B1574452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-LY 379268
Synonyms(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Molecular FormulaC16H16N2O9
Molecular Weight380.31
Structural Identifiers
SMILESCC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEC-caged-LY 379268: A Photolabile Group II mGluR Agonist for Spatiotemporally Precise Neuroscience Research


NPEC-caged-LY 379268 is a caged, photolabile derivative of the potent group II metabotropic glutamate receptor (mGluR) agonist LY 379268, utilizing an (N)-1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group . The compound is a selective tool for the light-controlled activation of mGluR2 and mGluR3, enabling precise spatial and temporal control over receptor signaling in complex biological systems [1]. It is supplied as a research-grade small molecule with a molecular weight of 380.31 g/mol and is intended for in vitro and ex vivo applications in neuroscience .

Why NPEC-caged-LY 379268 Cannot Be Replaced by Other mGluR Agonists or Caged Compounds


Substituting NPEC-caged-LY 379268 with its parent agonist LY 379268, alternative mGlu2/3 agonists like LY354740, or other caged ligands (e.g., MNI-caged compounds) introduces critical experimental limitations. Unmodified agonists lack spatial and temporal control, confounding studies of synaptic plasticity and network dynamics [1]. While LY354740 is a viable mGlu2/3 agonist, it is 5-fold less potent at mGlu2 and 16-fold less potent at mGlu3 compared to LY 379268, which significantly impacts dose-response and efficacy in sensitive assays [2]. Furthermore, MNI-caged ligands, while offering faster uncaging kinetics, have been shown to interfere with GABAergic transmission at high concentrations, a confounding effect not observed with NPEC-caged compounds [3]. Therefore, the specific combination of a potent, selective agonist and a non-interfering caging group makes NPEC-caged-LY 379268 uniquely suited for its intended applications.

Quantitative Differentiation of NPEC-caged-LY 379268 Against Key Comparators


Superior Potency of the Parent Agonist LY 379268 Compared to the Widely-Used LY354740

The active component, LY 379268, is a more potent agonist at both mGlu2 and mGlu3 receptors compared to the commonly used alternative, LY354740. This difference in potency directly impacts the concentration of active agonist required for a biological response, making NPEC-caged-LY 379268 a more sensitive tool after photolysis [1].

mGlu2/3 Agonist Potency Receptor Selectivity

NPEC Caging Group Eliminates GABAergic Interference Observed with MNI-Caged Compounds

A critical comparative advantage of the NPEC caging group over the widely-used MNI (4-methoxy-7-nitroindolinyl) group is its lack of interference with GABA-A receptor-mediated synaptic transmission. In a direct head-to-head evaluation, MNI-caged ligands, but not NPEC-caged ligands, were found to inhibit GABAergic transmission at high concentrations [1].

Caging Group GABAergic Transmission Off-Target Effects

Defined Receptor Selectivity of LY 379268 Versus Broad-Spectrum Glutamate Agonists

The parent compound LY 379268 exhibits high selectivity for group II mGluRs (mGlu2 and mGlu3) over other glutamate receptor subtypes, a critical differentiator from non-selective agonists. This selectivity profile has been rigorously established in comparative assays .

Receptor Selectivity mGluR2 mGluR3 Off-Target Activity

Simplified Synthesis of NPEC Caging Group Compared to MNI Analogs

The NPEC caging group offers a practical advantage in synthesis compared to the MNI group. This is explicitly noted in comparative literature, where NPEC cages are described as 'simpler to prepare' [1]. While this is a class-level inference, it directly impacts the availability and potential cost of the final compound.

Caged Compound Synthesis NPEC MNI Chemical Accessibility

Proven In Vivo Efficacy and Brain Penetrance of the Active Agonist LY 379268

For researchers planning ex vivo or in vivo uncaging experiments, the well-characterized pharmacokinetic and behavioral profile of the parent agonist LY 379268 is a significant advantage. Unlike many caged compounds that are only characterized in vitro, LY 379268 is a known brain-penetrant compound with demonstrated efficacy in multiple preclinical models [1][2].

In Vivo Pharmacology Brain Penetrance Behavioral Models

Optimal Use Cases for NPEC-caged-LY 379268 Based on Quantitative Evidence


High-Fidelity Mapping of mGluR2/3-Mediated Synaptic Plasticity in Brain Slices

NPEC-caged-LY 379268 is ideally suited for studies requiring precise spatial and temporal control over mGluR2/3 activation without off-target effects. Its non-interference with GABAergic transmission [1] ensures that recorded changes in synaptic strength or intrinsic excitability are a direct consequence of mGluR signaling, not an artifact of altered inhibition. This is critical for accurately mapping the role of group II mGluRs in plasticity mechanisms within the hippocampus, prefrontal cortex, or cerebellum [2].

Investigating the Subtype-Specific Roles of mGlu2 vs. mGlu3 in Neuroprotection and Neurodegeneration

The high potency and selectivity of the LY 379268 core for mGlu2/3 [1] make its caged analog a powerful tool for dissecting the distinct roles of these receptors. By using NPEC-caged-LY 379268 in combination with knockout models or selective antagonists (e.g., LY341495), researchers can locally uncage the agonist in wild-type, mGlu2-/-, or mGlu3-/- tissue to isolate the specific contribution of each receptor subtype to neuroprotective signaling cascades or neuronal survival following insult [2].

Preclinical Behavioral Studies with Localized, Light-Controlled Activation of mGluR2/3

For in vivo behavioral neuroscience, the well-documented brain penetrance and behavioral efficacy of LY 379268 [1] provide a strong foundation for designing experiments with NPEC-caged-LY 379268. Researchers can implant fiber optics into specific brain regions (e.g., nucleus accumbens, amygdala, medial prefrontal cortex) to uncage the compound with high spatiotemporal precision in awake, behaving animals. This allows for causal testing of how mGluR2/3 signaling in discrete circuits controls behaviors related to anxiety, addiction, or cognition, overcoming the limitations of systemic drug administration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPEC-caged-LY 379268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.